molecular formula C15H12Cl2N2O4 B2774009 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide CAS No. 303796-79-4

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No.: B2774009
CAS No.: 303796-79-4
M. Wt: 355.17
InChI Key: QRKBMZHMISJRIA-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is a versatile chemical compound with significant potential in scientific research. It is characterized by its complex structure, which includes dichloro, ethoxy, and nitrophenyl groups attached to a benzamide core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 4-ethoxyaniline to produce 4-ethoxy-2-nitroaniline. This intermediate is then subjected to a reaction with 2,4-dichlorobenzoyl chloride in the presence of a base, such as pyridine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, bases like sodium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 2,4-dichloro-N-(4-ethoxy-2-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,4-dichlorobenzoic acid and 4-ethoxy-2-nitroaniline.

Scientific Research Applications

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2,4-dichloro-N-(4-aminophenyl)benzamide: Lacks the nitro and ethoxy groups, featuring an amino group instead.

    2,4-dichloro-N-(4-nitrophenyl)benzamide: Similar but without the ethoxy group.

Uniqueness

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4/c1-2-23-10-4-6-13(14(8-10)19(21)22)18-15(20)11-5-3-9(16)7-12(11)17/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKBMZHMISJRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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